2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol is a complex organic compound characterized by its multiple ether linkages and a peroxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable initiator, followed by the introduction of a peroxide group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is usually purified through distillation or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The ether linkages can be targeted in substitution reactions, where one of the ether groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce radicals or further oxidized products, while reduction typically yields simpler alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of peroxides and ethers in various chemical reactions.
Biology: The compound’s peroxide group makes it useful in studying oxidative stress and its effects on biological systems.
Industry: Used in the production of polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide group can generate radicals, which can then initiate a cascade of reactions. These radicals can interact with cellular components, leading to oxidative stress or other biochemical effects. The ether linkages provide stability and solubility, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate
Uniqueness
2,5,8,11,14,17,20,23-Octaoxatetratriacontane-24-peroxol is unique due to its combination of multiple ether linkages and a peroxide group. This combination provides both stability and reactivity, making it suitable for a wide range of applications. Its ability to generate radicals through the peroxide group sets it apart from other similar compounds, which may not have this reactive functionality.
Eigenschaften
CAS-Nummer |
647865-48-3 |
---|---|
Molekularformel |
C26H54O10 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
1-hydroperoxy-1-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecane |
InChI |
InChI=1S/C26H54O10/c1-3-4-5-6-7-8-9-10-11-26(36-27)35-25-24-34-23-22-33-21-20-32-19-18-31-17-16-30-15-14-29-13-12-28-2/h26-27H,3-25H2,1-2H3 |
InChI-Schlüssel |
SWDGQRDGQGMTLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(OCCOCCOCCOCCOCCOCCOCCOC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.